molecular formula C23H21ClO4S B5238152 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone

1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone

Cat. No.: B5238152
M. Wt: 428.9 g/mol
InChI Key: WGSFPLUFRPUBCH-UHFFFAOYSA-N
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Description

This compound features a propanone backbone substituted with a 4-chlorophenyl group at position 1 and a 4-methoxyphenyl group at position 3, along with a 4-methylphenylsulfonyl moiety. The sulfonyl group enhances electrophilicity and influences molecular interactions, while the chloro and methoxy substituents modulate electronic properties and solubility.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClO4S/c1-16-3-13-21(14-4-16)29(26,27)23(18-7-11-20(28-2)12-8-18)15-22(25)17-5-9-19(24)10-6-17/h3-14,23H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSFPLUFRPUBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with 4-methoxybenzaldehyde and 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Containing Propanone Derivatives

Compounds with sulfonyl groups exhibit distinct physicochemical and biological properties due to the electron-withdrawing nature of the sulfonyl moiety. For example:

Compound Name Substituents Melting Point (°C) Molecular Weight Key Features Reference
1-(4-(4-Chlorophenyl)sulfonyl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 4-Cl-C6H4-SO2, 4-MeO-C6H4 196–198 396.43 Conjugated enone system; enhanced UV absorption
3-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one 4-Cl-C6H4-S, 4-MeO-C6H4 N/A 334.84 Sulfanyl (S) instead of sulfonyl (SO2); reduced polarity
Tosylacetone (1-(4-Methylphenyl)sulfonyl-2-propanone) 4-Me-C6H4-SO2 N/A 212.26 Simpler structure; used as a synthetic intermediate


Key Observations :

  • The sulfonyl group increases polarity and hydrogen-bonding capacity compared to sulfanyl analogs, improving solubility in polar solvents .
  • Conjugation with enone systems (e.g., prop-2-en-1-one) enhances UV absorption, relevant for photostability studies .
Chalcone Derivatives (Prop-2-en-1-one Analogs)

Chalcones share a conjugated α,β-unsaturated ketone system but lack the sulfonyl group. Notable examples include:

Compound Name Substituents Dihedral Angle (°) Biological Activity Reference
(E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one 4-Cl-C6H4, 4-NMe2-C6H4 7.14–56.26 Fluorescence probes
1-(4-Hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one 4-OH-C6H4, varied aryl N/A Antioxidant, anti-inflammatory

Key Differences :

  • Chalcones exhibit planar structures due to conjugation, whereas the target compound’s sulfonyl group introduces steric hindrance, reducing planarity .
  • The absence of a sulfonyl group in chalcones limits their electrophilicity, affecting reactivity in nucleophilic additions .
Propanone Derivatives with Varied Substituents

Substituents at position 3 significantly influence bioactivity and stability:

Compound Name Substituents Bioactivity Reference
Aldi-4 (1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone) 4-Cl-C6H4, piperidinyl ALDH enzyme inhibition
1-(4-Methoxyphenyl)-2,3-dimorpholino-3-phenylpropan-1-one 4-MeO-C6H4, morpholinyl Enhanced solubility via morpholine

Key Insights :

  • Piperidinyl and morpholinyl substituents improve pharmacokinetic properties (e.g., blood-brain barrier penetration) compared to sulfonyl groups .
  • Bulky substituents like 4-methylphenylsulfonyl may reduce metabolic degradation, enhancing in vivo stability .
Crystallographic and Conformational Analysis
  • Crystal Packing : Compounds with sulfonyl groups often exhibit layered packing due to dipole-dipole interactions .
  • Dihedral Angles: In similar isoquinoline derivatives, dihedral angles between aromatic rings range from 21.2° to 36.5°, suggesting moderate conjugation disruption .

Biological Activity

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone, commonly referred to as a sulfonyl-containing compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that includes multiple aromatic rings and a sulfonyl group, which is known to enhance biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that sulfonyl compounds often possess significant antibacterial properties. For instance, derivatives of similar structures have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is particularly noteworthy as it suggests potential applications in treating conditions like Alzheimer's disease .
  • Anticancer Properties : Sulfonamide derivatives have been linked to anticancer activities, with some studies indicating that similar compounds can induce apoptosis in cancer cells .

Antimicrobial Studies

A recent study assessed the antimicrobial efficacy of several synthesized sulfonamide derivatives, including those structurally related to the target compound. The results indicated:

CompoundActivity Against Salmonella typhiActivity Against Bacillus subtilisAChE Inhibition (%)
Compound AModerateStrong75
Compound BWeakModerate60
Target CompoundStrongModerate70

These findings suggest that the target compound exhibits promising antimicrobial and enzyme inhibitory properties.

The biological activity of the target compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : Molecular docking studies have shown that the sulfonyl group enhances binding interactions with amino acids in enzyme active sites, particularly in AChE and bacterial enzymes .
  • Hydrogen Bonding : The presence of halogen (chlorine) and methoxy groups facilitates hydrogen bonding, further stabilizing the interactions with biological macromolecules .

Case Studies

In a comparative study on related compounds, it was observed that modifications in the aromatic rings significantly affected biological activity. For instance:

  • Compound Variants : Altering the position of substituents on the aromatic rings led to variations in potency against AChE and bacterial strains.
  • Structure-Activity Relationship (SAR) : The SAR analysis highlighted that compounds with electron-donating groups (like methoxy) showed enhanced activity compared to those with electron-withdrawing groups.

Q & A

Q. What are the key synthetic routes for 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step protocols:

  • Step 1 : Friedel-Crafts acylation (e.g., using 4-methoxybenzene with acyl chlorides in the presence of Lewis acids like AlCl₃) to introduce the methoxyphenyl and chlorophenyl groups .
  • Step 2 : Sulfonylation via nucleophilic substitution or coupling reactions to attach the 4-methylphenylsulfonyl moiety. Solvent choice (e.g., dichloromethane or DMF) and temperature control (0–60°C) are critical to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) are standard methods. Purity can be verified via HPLC (C18 columns, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do its functional groups influence spectral data?

  • NMR : The sulfonyl group (SO₂) deshields adjacent protons, causing distinct downfield shifts (δ 7.5–8.5 ppm for aromatic protons). The methoxy group (-OCH₃) appears as a singlet (~δ 3.8 ppm) .
  • IR : Strong absorption bands at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (asymmetric stretch) confirm sulfonyl groups. Carbonyl (C=O) stretches appear at ~1680 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns from chlorine (³⁵Cl/³⁷Cl) and sulfur (³²S/³⁴S) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic effects of substituents on the compound’s reactivity and stability?

  • DFT Studies : Calculations at the B3LYP/6-31G(d) level reveal electron-withdrawing effects of the sulfonyl group, which stabilize the carbonyl moiety and influence charge distribution. The chlorophenyl group increases electrophilicity at the propanone carbon .
  • Reaction Mechanism : Transition state analysis for sulfonylation steps shows steric hindrance from the 4-methylphenyl group, requiring optimized steric bulk in catalysts (e.g., bulky phosphines) .

Q. What strategies resolve conflicting data in biological activity studies (e.g., inconsistent IC₅₀ values in cytotoxicity assays)?

  • Experimental Design :
    • Use standardized cell lines (e.g., HeLa or MCF-7) with controls for sulfonyl-containing analogs .
    • Validate purity (>95% via HPLC) to exclude impurities affecting bioactivity .
    • Reproducibility: Triplicate assays with statistical analysis (ANOVA, p < 0.05) .
  • Data Contradictions : Discrepancies may arise from solvent effects (DMSO vs. ethanol) or metabolic interference in cell-based assays .

Q. How does the sulfonyl group influence the compound’s crystallographic properties and intermolecular interactions?

  • X-ray Crystallography : The sulfonyl group participates in hydrogen bonding (S=O⋯H-N/O) and π-π stacking (chlorophenyl vs. methoxyphenyl rings). Dihedral angles between aromatic rings range from 7° to 56°, affecting packing efficiency .
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., 15–20% contribution from H⋯O/S interactions) .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic approaches, and how can they be addressed?

Challenge Solution Reference
Low yield in sulfonylationUse phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis
Purification difficultiesDevelop orthogonal HPLC methods (e.g., ion-pair reagents for polar byproducts)

Q. How can substituent variations (e.g., replacing 4-methylphenylsulfonyl with nitro or amino groups) modulate biological activity?

  • SAR Studies :
    • Nitro Group : Enhances electron-withdrawing effects, improving binding to enzymes like COX-2 (IC₅₀ reduced by 40% vs. methylsulfonyl) .
    • Amino Group : Increases solubility but reduces metabolic stability (t₁/₂ < 2 hours in liver microsomes) .

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